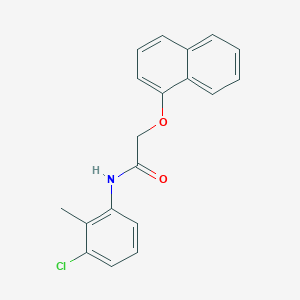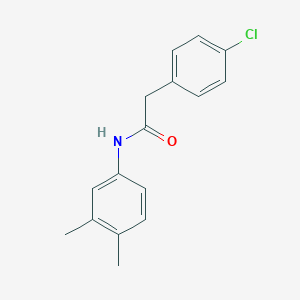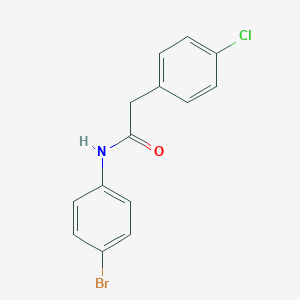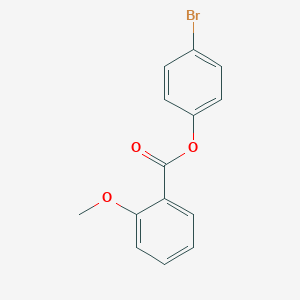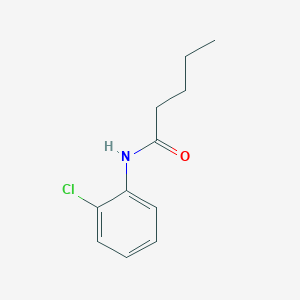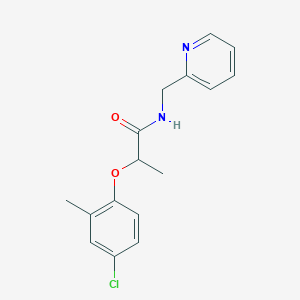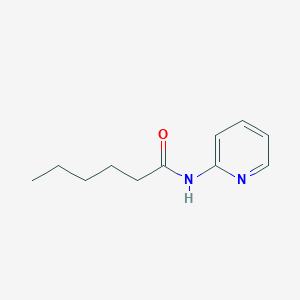
N-(2-pyridinyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyridinyl)hexanamide, also known as PHA-767491, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of N-heterocyclic compounds and has been shown to exhibit promising anti-tumor properties in preclinical studies.
Mechanism of Action
The mechanism of action of N-(2-pyridinyl)hexanamide involves the inhibition of checkpoint kinase 1 (Chk1), a protein kinase that plays a critical role in the DNA damage response pathway. By inhibiting Chk1, N-(2-pyridinyl)hexanamide prevents cancer cells from repairing DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2-pyridinyl)hexanamide has been shown to exhibit a potent anti-proliferative effect on cancer cells, both in vitro and in vivo. It has also been demonstrated to induce DNA damage and activate the p53 pathway, a tumor suppressor pathway that plays a crucial role in preventing the development of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-pyridinyl)hexanamide in lab experiments is its high potency and specificity towards Chk1. This makes it an ideal tool for studying the DNA damage response pathway and its role in cancer development. However, one of the limitations of using N-(2-pyridinyl)hexanamide is its potential toxicity towards non-cancerous cells, which could limit its clinical applications.
Future Directions
There are several future directions for research on N-(2-pyridinyl)hexanamide. One area of interest is the development of novel drug delivery systems to enhance the bioavailability and efficacy of N-(2-pyridinyl)hexanamide. Another area of research is the identification of biomarkers that could predict the response of cancer cells to N-(2-pyridinyl)hexanamide, which could help in the selection of patients who are likely to benefit from this treatment. Moreover, the combination of N-(2-pyridinyl)hexanamide with other anti-cancer agents could be explored to enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-(2-pyridinyl)hexanamide involves the reaction of 2-bromopyridine with hexanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain N-(2-pyridinyl)hexanamide in high yields.
Scientific Research Applications
N-(2-pyridinyl)hexanamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that N-(2-pyridinyl)hexanamide could be used as an adjuvant therapy to enhance the efficacy of conventional cancer treatments.
properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-pyridin-2-ylhexanamide |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-8-11(14)13-10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3,(H,12,13,14) |
InChI Key |
ONXDNAANSGIYKR-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=CC=N1 |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




